N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
科学的研究の応用
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of similar compounds with specific receptors, like the CB1 cannabinoid receptor. For instance, studies have employed molecular orbital methods and conformational analysis to elucidate the binding interactions of compounds with the CB1 receptor, leading to insights into the structural requirements for antagonist activity (J. Shim et al., 2002).
Antiproliferative Applications
Compounds with the 1,3,4-oxadiazolyl piperidine structure have been identified as potential antiproliferative agents, acting as tubulin inhibitors. This application is significant in cancer research, where controlling cell proliferation is a critical therapeutic strategy. Such compounds have shown promise in inhibiting the growth of cancer cells by interfering with tubulin, a protein essential for cell division (M. Krasavin et al., 2014).
Antimicrobial and Anti-Proliferative Activities
Further studies have synthesized and evaluated N-Mannich bases of 1,3,4-oxadiazole for their antimicrobial and anti-proliferative activities. These compounds have shown significant activity against various pathogenic bacteria and cancer cell lines, highlighting their potential in developing new therapeutic agents (L. H. Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation
Research has also focused on the synthesis and biological evaluation of various derivatives of oxadiazole, exploring their potential as antibacterial and anthelmintic agents. Such studies contribute to the development of new drugs with improved efficacy and safety profiles (C. Sanjeevarayappa et al., 2015).
Alzheimer’s Disease Treatment Candidates
Compounds incorporating the oxadiazole moiety have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These studies aim to find new treatments that can inhibit enzymes implicated in the disease’s progression, demonstrating the compound's versatility in addressing neurological disorders (A. Rehman et al., 2018).
特性
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILQVMLYROQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。